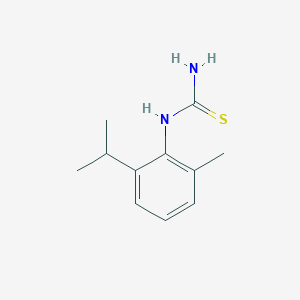
N-(2-Isopropyl-6-methylphenyl)thiourea
Descripción general
Descripción
N-(2-Isopropyl-6-methylphenyl)thiourea is a chemical compound with the molecular formula C11H16N2S . It is a type of thiourea, a class of organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, including this compound, can be synthesized by the reaction of various anilines with carbon disulfide . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 208.32 .Chemical Reactions Analysis
Thiourea derivatives, including this compound, have been found to exhibit various biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects . These compounds have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .Mecanismo De Acción
The exact mechanism of action of N-(2-Isopropyl-6-methylphenyl)thiourea is not fully understood, but it is believed to act through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of its polymerization can lead to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and proteins, including protein kinase C and cyclooxygenase-2, which are involved in cellular signaling and inflammation. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Isopropyl-6-methylphenyl)thiourea as a research tool is its potent cytotoxic activity against cancer cells, which allows for the investigation of its potential as a chemotherapeutic agent. However, this compound also exhibits toxicity towards normal cells, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-Isopropyl-6-methylphenyl)thiourea. One area of interest is the development of more selective analogs of this compound that exhibit reduced toxicity towards normal cells. Another potential direction is the investigation of this compound in combination with other chemotherapeutic agents, to determine whether it may enhance the efficacy of existing cancer treatments. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more targeted cancer therapies.
Aplicaciones Científicas De Investigación
N-(2-Isopropyl-6-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be an effective chemotherapeutic agent.
Safety and Hazards
Propiedades
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNJHHMEKUCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



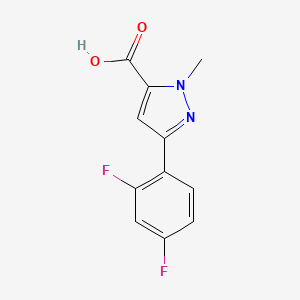
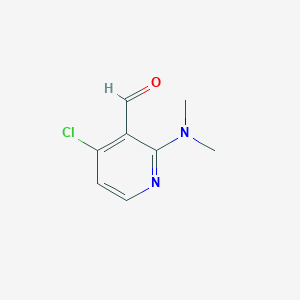
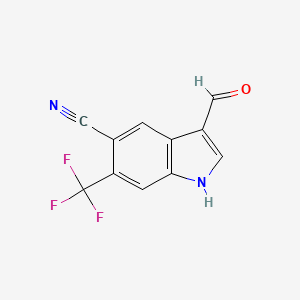
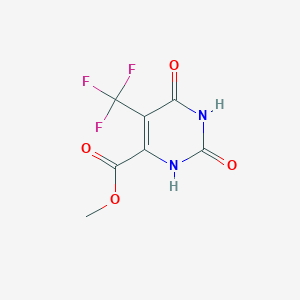
![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
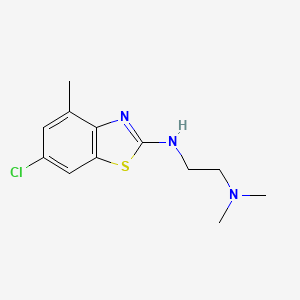
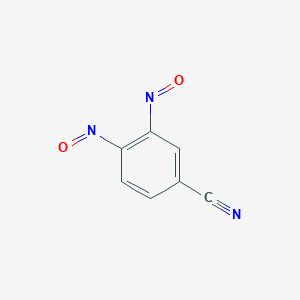
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
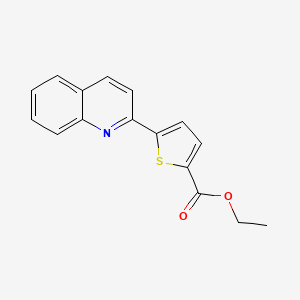
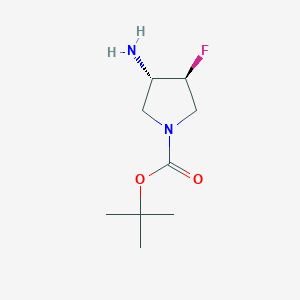

![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)